![molecular formula C40H43OP B12892181 (1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral phosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is particularly valuable in asymmetric synthesis, where it facilitates the formation of chiral products with high precision.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the reaction of (1R)-1,1’-binaphthalene-2,2’-diyl dichlorophosphine with dicyclohexylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or THF (tetrahydrofuran), and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for complex formation. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and metal-phosphine complexes, which are valuable in various catalytic processes .
Wissenschaftliche Forschungsanwendungen
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process, leading to the formation of chiral products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral phosphine ligand known for its high enantioselectivity.
®-2,2’-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1’-binaphthalene: Similar in structure but with different substituents, affecting its reactivity and selectivity.
Uniqueness
(1R)-Dicyclohexyl(2’-(3,5-dimethylphenoxy)-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its specific chiral environment and the presence of dicyclohexyl groups, which enhance its stability and reactivity in catalytic processes .
Eigenschaften
Molekularformel |
C40H43OP |
|---|---|
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
dicyclohexyl-[1-[2-(3,5-dimethylphenoxy)naphthalen-1-yl]naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C40H43OP/c1-28-25-29(2)27-32(26-28)41-37-23-21-30-13-9-11-19-35(30)39(37)40-36-20-12-10-14-31(36)22-24-38(40)42(33-15-5-3-6-16-33)34-17-7-4-8-18-34/h9-14,19-27,33-34H,3-8,15-18H2,1-2H3 |
InChI-Schlüssel |
ZVPWXLYCVPDBQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


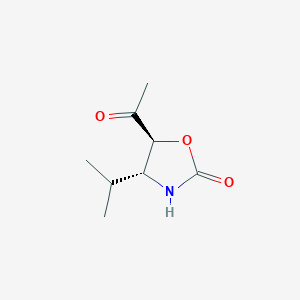
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)


![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)

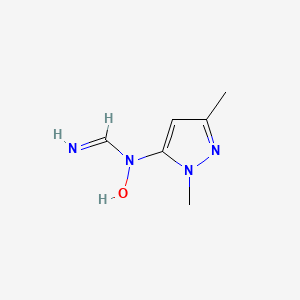
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
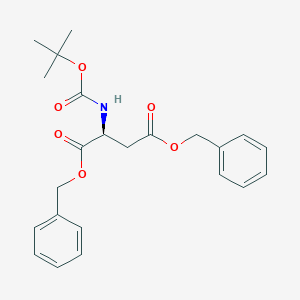

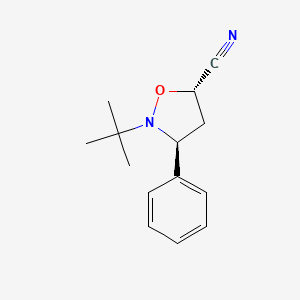
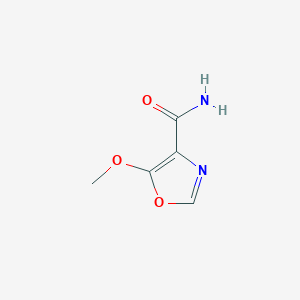
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
